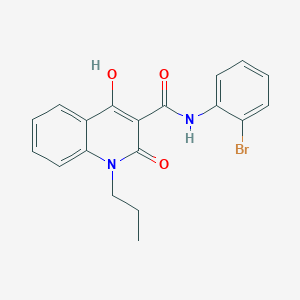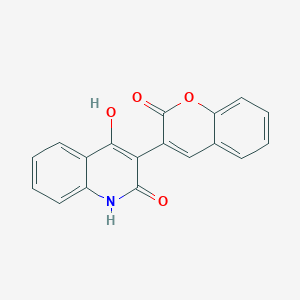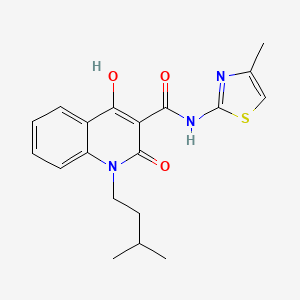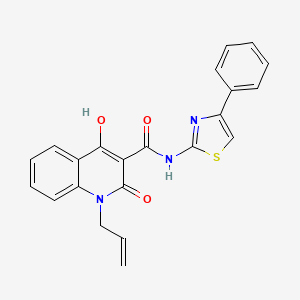![molecular formula C13H10N2O2S2 B5913331 2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5913331.png)
2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol is a heterocyclic compound that has been the subject of extensive research due to its potential applications in medicine and pharmaceuticals. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer. The compound has also been found to induce apoptosis in cancer cells and inhibit their proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol have been extensively studied. The compound has been found to possess anti-inflammatory and antioxidant properties, which may help to reduce the risk of chronic diseases such as cancer, cardiovascular disease, and diabetes. Moreover, the compound has been found to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. Moreover, the compound has been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, one limitation of the compound is that its mechanism of action is not fully understood, which may limit its potential applications in medicine and pharmaceuticals.
Direcciones Futuras
There are several future directions for research on 2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol. One area of research is the development of new synthetic methods for the compound, which may improve its yield and purity. Another area of research is the elucidation of its mechanism of action, which may help to identify new therapeutic targets for the treatment of various diseases. Moreover, the compound may be further studied for its potential applications in the field of drug discovery and development.
Métodos De Síntesis
The synthesis of 2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol involves the reaction of 2-aminothiazole with 2-bromopyridine-4,6-dione in the presence of a base and a palladium catalyst. The resulting intermediate is then treated with benzyl mercaptan to form the final product. This synthesis method has been reported to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol has been extensively studied for its potential applications in the field of medicine and pharmaceuticals. The compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to exhibit antibacterial and antifungal activities. Moreover, the compound has been found to be a potent inhibitor of several enzymes, including tyrosinase, xanthine oxidase, and α-glucosidase.
Propiedades
IUPAC Name |
2-benzylsulfanyl-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S2/c16-9-6-10(17)14-12-11(9)19-13(15-12)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUDDKNYHZCYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(S2)C(=CC(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)[1,3]thiazolo[4,5-b]pyridine-5,7-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913270.png)




![7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5913309.png)

![5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913336.png)
![2-[(3-fluorophenyl)amino]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913337.png)


